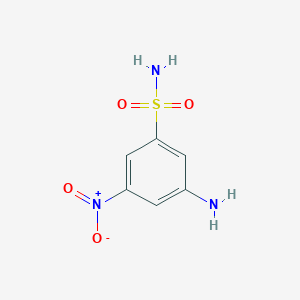

3-Amino-5-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBELRONIIKUZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731447 | |

| Record name | 3-Amino-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044271-92-2 | |

| Record name | 3-Amino-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Properties of 3 Amino 5 Nitrobenzenesulfonamide

Synthetic Routes and Methodologies

The synthesis of 3-Amino-5-nitrobenzenesulfonamide can be approached through various synthetic strategies. A common method involves the nitration of a protected 3-aminobenzenesulfonamide (B1265440) derivative. For instance, starting with 4-aminobenzenesulfonamide, the amino group can be protected, followed by nitration to introduce the nitro group at the 3-position. Subsequent deprotection yields the target compound. Another approach involves the sulfonation of 3-nitroaniline, followed by amidation of the resulting sulfonyl chloride. The specific conditions for these reactions, such as the choice of nitrating agents, solvents, and temperature, are crucial for achieving good yields and purity.

A patented method describes the synthesis of a related compound, 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, by first sulfonating ortho-aminophenol and then carrying out a nitration reaction. google.com While not identical, this highlights a general strategy of manipulating substituents on a benzene (B151609) ring to achieve the desired product.

Table 1: Synthetic Methodologies for Benzenesulfonamide (B165840) Derivatives

| Starting Material | Key Reactions | Target Scaffold |

|---|---|---|

| p-Nitrotoluene | Sulfonation, Hydrogenation reduction | 2-methyl-5-aminobenzenesulfonamide google.com |

| o-Nitro-p-thiocyanatoaniline | Thionation, Ring-closure, Diazotization | 3-amino-5-nitro-2,1-benzisothiazole diazonium salt google.com |

| 2-Cyano-4-nitroaniline | Thionation, Ring-closure | 3-amino-5-nitro-2,1-benzisothiazole google.com |

| Ortho-aminophenol | Sulfonation, Nitration | 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid google.com |

Physicochemical Characteristics

The physicochemical properties of this compound are dictated by the interplay of its functional groups. The presence of the amino and sulfonamide groups allows for hydrogen bonding, influencing its solubility and melting point. The nitro group, being strongly electron-withdrawing, affects the acidity of the sulfonamide proton and the basicity of the amino group.

Table 2: Physicochemical Properties of a Related Compound (3-Amino-5-nitrobenzenesulfonic acid)

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₅S nih.gov |

| Molecular Weight | 218.19 g/mol nih.gov |

| XLogP3-AA | -0.2 nih.gov |

| Monoisotopic Mass | 217.99974247 Da nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 Nitrobenzenesulfonamide

Reactivity of the Amino Group

The amino group (-NH2) is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. Its nucleophilic character is central to its reactivity, allowing it to readily participate in reactions such as acylation and diazotization.

Amination and Acylation Reactions

The primary amino group of 3-amino-5-nitrobenzenesulfonamide exhibits typical nucleophilic behavior, readily undergoing acylation with various acylating agents. For instance, it can be acetylated using reagents like acetyl chloride or acetic anhydride. This reaction is often performed to protect the amino group during subsequent reactions or to synthesize derivatives with modified properties.

The general scheme for acylation involves the attack of the lone pair of electrons on the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent. This is a common strategy in organic synthesis to create amide linkages. For example, the reaction with acetyl chloride proceeds via a nucleophilic acyl substitution mechanism.

A related transformation is the reaction with sulfonyl chlorides, which results in the formation of a sulfonamide linkage. This reaction is fundamental in the synthesis of various sulfonamide-containing compounds. The process involves the reaction of the amine with a sulfonyl chloride in the presence of a base to neutralize the generated HCl. wikipedia.org

Table 1: Examples of Acylation and Related Reactions

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| Aromatic Amine | Acetyl Chloride | N-Arylacetamide | google.com |

| Aromatic Amine | Sulfonyl Chloride | N-Arylsulfonamide | wikipedia.orgmdpi.com |

| 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid | Thionyl Chloride / Acetic Acid | 5-Acetamido-2,4,6-triiodo-1,3-benzenedicarboxylic acid derivative | google.com |

Formation of Diazo Compounds and their Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is often generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com The resulting diazonium salt, 3-nitro-5-sulfamoylbenzenediazonium chloride, is a versatile intermediate. google.com

The diazonium group (-N2+) is an excellent leaving group (as N2 gas), which can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.comresearchgate.net These transformations provide a powerful method for introducing a range of substituents onto the aromatic ring that are not easily introduced by other means.

Common transformations of the diazonium salt include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN). masterorganicchemistry.com

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF4) and subsequent heating.

Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid.

Replacement by -OH: Heating the diazonium salt solution in water.

Replacement by -H (Deamination): Reduction using hypophosphorous acid (H3PO2).

Diazo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form azo compounds, which are often colored and used as dyes. researchgate.net

The mechanism of diazotization involves the formation of the nitrosonium ion (NO+) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic amino group. masterorganicchemistry.com

Reactivity of the Nitro Group

The nitro group (-NO2) is a powerful electron-withdrawing group, both through resonance and inductive effects. This property significantly influences the reactivity of the aromatic ring and the nitro group itself.

Reduction Pathways and Product Formation

The nitro group in this compound is susceptible to reduction, which can lead to various products depending on the reducing agent and reaction conditions. The most common transformation is the reduction of the nitro group to an amino group, yielding 3,5-diaminobenzenesulfonamide. wikipedia.orgresearchgate.net This diamine is a valuable monomer and synthetic intermediate.

A variety of reducing systems can be employed for this purpose:

Catalytic Hydrogenation: This is a widely used method, employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com This method is often clean and efficient.

Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (like HCl or acetic acid) are classic and effective methods for nitro group reduction. commonorganicchemistry.com Stannous chloride (SnCl2) is particularly useful as it can selectively reduce nitro groups in the presence of other reducible functionalities like nitriles or esters. stackexchange.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C).

Sulfide Reagents: Sodium sulfide (Na2S) or sodium hydrosulfite (Na2S2O4) can also be used, sometimes offering selectivity in polynitrated compounds. wikipedia.org

Under controlled conditions, partial reduction of the nitro group to a hydroxylamine (-NHOH) or a nitroso group (-NO) is also possible. wikipedia.orgnih.gov For instance, enzymatic reduction or the use of specific reagents like zinc dust with ammonium chloride can yield hydroxylamines. wikipedia.orgnih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Product | Notes | Reference(s) |

|---|---|---|---|

| H2, Pd/C or Raney Ni | Amine | Common, efficient catalytic hydrogenation. | wikipedia.orgcommonorganicchemistry.com |

| Fe, HCl/AcOH | Amine | Classic, widely used metal-acid system. | commonorganicchemistry.com |

| SnCl2, HCl/EtOH | Amine | Mild and can be selective. | stackexchange.com |

| Zn, NH4Cl | Hydroxylamine | Controlled reduction to the hydroxylamine stage. | wikipedia.org |

| Na2S / (NH4)2S | Amine | Can offer selectivity in polynitro compounds. | wikipedia.org |

Influence on Aromatic Electrophilic and Nucleophilic Substitution Patterns

The presence of the nitro, amino, and sulfonamide groups on the benzene (B151609) ring profoundly directs the outcome of any further substitution reactions.

Electrophilic Aromatic Substitution: The aromatic ring of this compound is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of both the nitro (-NO2) and sulfonamide (-SO2NH2) groups. numberanalytics.commasterorganicchemistry.com Conversely, the amino (-NH2) group is a strong activating group. rsc.orgscispace.com The directing effects of these groups are as follows:

-NH2 group: Ortho-, para-directing (positions 2, 4, 6).

-NO2 group: Meta-directing (positions 2, 4, 6 relative to itself, which are positions 1, 3, 5 on the ring).

-SO2NH2 group: Meta-directing. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6). A good leaving group (like a halide) would typically need to be present at one of these positions for an SNAr reaction to proceed readily. In the parent molecule, there is no such leaving group, so direct SNAr is unlikely.

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO2NH2) is generally considered to be chemically robust and relatively unreactive. wikipedia.org However, it can participate in certain reactions.

The hydrogen atoms on the sulfonamide nitrogen are weakly acidic and can be deprotonated by a strong base. This allows for N-alkylation or N-arylation reactions at the sulfonamide nitrogen, though this can be challenging. The acidity of the N-H bond can be influenced by other substituents on the aromatic ring. vu.nlresearchgate.net

Substitutions and Modifications at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of N-substituted derivatives. The presence of the lone pair of electrons on the nitrogen atom makes it nucleophilic and thus reactive towards various electrophiles. This reactivity enables the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds, leading to compounds with potentially altered biological and physicochemical properties.

A common strategy for the modification of the sulfonamide nitrogen involves its reaction with sulfonyl chlorides or other activated acylating agents. While specific studies detailing the substitution at the sulfonamide nitrogen of this compound are not extensively documented in publicly available literature, general synthetic methodologies for analogous nitro-substituted benzenesulfonamides provide a clear indication of the expected reactivity.

For instance, a general procedure for the synthesis of N-substituted nitrobenzenesulfonamide hybrids involves the reaction of an amine with a nitro-substituted benzenesulfonyl chloride. acs.org In a typical reaction, the amine is treated with the sulfonyl chloride in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM). acs.org The base is crucial for scavenging the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. These reactions are often carried out at room temperature and can proceed to completion within a relatively short timeframe. acs.org

The general reaction can be depicted as:

R-NH₂ + 3-Amino-5-nitrobenzenesulfonyl chloride → R-NH-SO₂-(C₆H₃(NH₂)(NO₂)) + HCl

This synthetic approach allows for the introduction of a wide variety of substituents (R-groups) at the sulfonamide nitrogen, including aliphatic, aromatic, and heterocyclic moieties. The specific nature of the R-group can be tailored to modulate the properties of the resulting molecule.

Table 1: General Conditions for N-Substitution of Nitro-substituted Benzenesulfonyl Chlorides

| Parameter | Condition | Source |

|---|---|---|

| Substrates | Amine, Nitro-substituted benzenesulfonyl chloride | acs.org |

| Base | Diisopropylethylamine (DIPEA) | acs.org |

| Solvent | Dichloromethane (DCM) | acs.org |

| Temperature | Room Temperature | acs.org |

| Reaction Time | Approximately 1 hour | acs.org |

It is important to note that the amino group on the benzene ring of this compound is also nucleophilic and could potentially compete with the sulfonamide nitrogen in reactions with electrophiles. However, the electronic-withdrawing effect of the adjacent sulfonyl group decreases the nucleophilicity of the sulfonamide nitrogen, while the amino group at the meta-position is less affected. Selective N-substitution at the sulfonamide moiety may require protective group strategies for the aromatic amino group, depending on the specific reagents and reaction conditions employed.

Reaction Kinetics and Thermodynamic Studies of Transformations

While specific kinetic and thermodynamic parameters for this compound are unpublished, kinetic studies have been conducted on structurally related compounds, which may provide some context. For example, the kinetics of the reaction between trinitrobenzenesulfonic acid and various amino acids have been investigated. nih.govnih.gov These studies revealed that the reactions are typically first-order with respect to both the trinitrobenzenesulfonic acid and the amino acid concentration. nih.gov The reactive species was identified as the non-protonated amino group, and rate constants for different amino acids were determined. nih.gov

Furthermore, quantum-chemical studies have been employed to investigate the mechanisms of reactions involving related benzenesulfonamide (B165840) derivatives. researchgate.net These computational approaches can provide theoretical insights into reaction pathways and transition states, which are complementary to experimental kinetic and thermodynamic data.

The absence of specific kinetic and thermodynamic data for this compound highlights an area for future research. Such investigations would be invaluable for optimizing synthetic routes to its derivatives and for a more profound understanding of its chemical behavior.

Structural Characterization and Spectroscopic Analysis

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are paramount in the structural determination of 3-Amino-5-nitrobenzenesulfonamide, each offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of a related sulfonamide derivative showed aromatic protons resonating in the region of 6.51 to 7.70 ppm. The proton of the sulfonamide (–SO₂NH–) group typically appears as a singlet peak between 8.78 and 10.15 ppm. For primary amine groups (–NH₂), a singlet peak can be observed around 5.92 to 5.97 ppm. rsc.org

¹³C NMR: In the ¹³C NMR spectrum of similar sulfonamide derivatives, aromatic carbons exhibit signals in the range of 111.83 to 160.11 ppm. rsc.org The specific chemical shifts for the carbons in this compound would be influenced by the electron-withdrawing nitro group and the electron-donating amino group on the benzene (B151609) ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For sulfonamide derivatives, characteristic IR bands are observed for the sulfonamide and amino groups. The asymmetric and symmetric stretching vibrations of the SO₂ group appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. The S–N stretching vibration is typically observed in the region of 914–895 cm⁻¹. rsc.org The N–H stretching vibrations of the primary amino group would be expected in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. benchchem.com Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be employed to study the fragmentation patterns of the molecule, providing valuable structural information. nih.govunito.it The fragmentation of protonated amino acids often results in the cumulative loss of H₂O and CO. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. Aromatic compounds like this compound are expected to show characteristic absorption bands. For instance, in the analysis of related nitroaromatic compounds, UV detection is a common method. cdc.gov

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are essential for separating mixtures and assessing the purity of compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile compounds. cdc.gov For the analysis of aromatic amines and related compounds, reversed-phase HPLC methods are frequently employed. researchgate.net A typical HPLC system consists of a column (e.g., C18), a mobile phase (a mixture of a buffer and an organic solvent like methanol or acetonitrile), and a UV detector for monitoring the eluting compounds. researchgate.netgoogle.com The retention time of a compound in the HPLC system is a characteristic property that can be used for its identification and quantification. The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. google.com

Table 3: Typical HPLC Parameters for Analysis of Related Aromatic Compounds

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | researchgate.net |

| Mobile Phase | Buffer/Organic Solvent (e.g., Methanol, Acetonitrile) | researchgate.netgoogle.com |

| Detection | UV-Vis | cdc.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and then provides data on their mass and fragmentation. For a polar molecule like this compound, derivatization is a necessary prerequisite for GC-MS analysis to increase its volatility and thermal stability. sigmaaldrich.comnih.gov This process typically involves converting the polar amino (-NH2) and sulfonamide (-SO2NH2) groups into less polar, more volatile derivatives. sigmaaldrich.comnih.gov

Once derivatized, the compound is introduced into the gas chromatograph, where it travels through a capillary column. nih.govresearchgate.net The time it takes for the compound to pass through the column, known as the retention time, is a characteristic feature that aids in its identification. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The fragmentation pattern is a molecular fingerprint. For this compound, characteristic fragments would be expected from the loss of small molecules or radicals such as the nitro group (-NO2), the amino group (-NH2), and portions of the sulfonamide group. For instance, studies on similar compounds have shown fragmentation pathways involving the loss of an NO radical (30 Da) or the elimination of NH2NO (46 Da). nih.gov The molecular ion peak (M+), corresponding to the mass of the intact derivatized molecule, is also a crucial piece of information. By analyzing these fragments, the structure of the original molecule can be pieced together.

Table 1: Hypothetical GC-MS Data for a Derivatized this compound Analog

| Parameter | Value | Reference |

| Retention Time | Varies based on derivative and column | researchgate.netresearchgate.net |

| Molecular Ion (M+) | Dependent on the derivatizing agent used | sigmaaldrich.com |

| Key Fragment Ions (m/z) | M-15 (loss of CH3 from derivative), M-46 (loss of NO2), M-79 (loss of SO2N), M-96 (loss of SO2NH2) | nih.govnih.gov |

This table presents hypothetical data based on common fragmentation patterns of related aromatic nitro and sulfonamide compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative identification of compounds. amrita.edunih.gov In the context of this compound, TLC can be employed to monitor reaction progress during its synthesis or to assess its purity. amrita.edu

The separation is based on the principle of differential partitioning of the compound between a stationary phase and a mobile phase. amrita.edu A TLC plate, typically a glass or aluminum sheet coated with a thin layer of an adsorbent like silica gel or alumina, serves as the stationary phase. amrita.eduyoutube.com A small spot of the sample solution is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase).

As the mobile phase ascends the plate via capillary action, the components of the sample mixture travel up the plate at different rates. ifsc.edu.br The rate of movement depends on the compound's affinity for the stationary phase versus its solubility in the mobile phase. iitg.ac.in Due to its polar amino and nitro groups, this compound would have a strong interaction with a polar stationary phase like silica gel. Therefore, a mobile phase of appropriate polarity is required to achieve effective separation.

After the solvent front has moved a sufficient distance, the plate is removed and dried. Since this compound is a colorless compound, a visualization agent is needed to see the separated spots. amrita.edu A common reagent for visualizing amino compounds is ninhydrin, which reacts with the amino group to produce a colored product, typically a purple spot known as Ruhemann's purple. iitg.ac.in

The position of the spot is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. iitg.ac.inrsc.org The Rf value is a characteristic constant for a particular compound under specific experimental conditions (stationary phase, mobile phase, temperature). sjomr.org.in

Table 2: Typical TLC Parameters for Aromatic Amino Compounds

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 F254 | amrita.eduiitg.ac.in |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Butanol:Acetic Acid:Water) | ifsc.edu.brresearchgate.net |

| Visualization | Ninhydrin spray followed by heating | amrita.edu |

| Expected Rf Value | Dependent on the exact solvent system, but generally moderate for polar compounds | rsc.orgsjomr.org.in |

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. This information is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound (C6H7N3O4S).

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the pure compound is combusted at a very high temperature in a stream of oxygen. This process converts the elements into simple gaseous products: carbon is converted to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2) or nitrogen oxides (which are then reduced to N2), and sulfur to sulfur dioxide (SO2). These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for this compound (C6H7N3O4S)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 31.16 | 31.XX |

| Hydrogen (H) | 3.05 | 3.XX |

| Nitrogen (N) | 18.17 | 18.XX |

| Oxygen (O) | 27.68 | Not directly measured |

| Sulfur (S) | 13.87 | 13.XX |

Note: The experimental values are represented as "XX" as they would be determined in a laboratory setting. Oxygen is typically determined by difference.

X-ray Crystallography for Solid-State Molecular Structure Determination

To perform X-ray crystallography, a high-quality single crystal of this compound is required. This crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern of spots of varying intensity.

This diffraction pattern is recorded by a detector, and the data is then processed mathematically (using Fourier transforms) to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.

For this compound, X-ray crystallography would confirm the substitution pattern on the benzene ring, with the amino group at position 3, the nitro group at position 5, and the sulfonamide group at position 1. It would also provide precise measurements of the bond lengths and angles within the molecule, such as the S=O, S-N, and S-C bonds of the sulfonamide group, and the C-N and N-O bonds of the nitro group. nih.gov Furthermore, this technique reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino and sulfonamide groups, which dictate how the molecules pack together in the solid state. nih.gov

Table 4: Expected Crystallographic Data for Sulfonamide Derivatives

| Parameter | Expected Value/Range | Reference |

| Crystal System | Varies (e.g., Monoclinic, Orthorhombic) | mdpi.com |

| Space Group | Varies | mdpi.com |

| S=O Bond Length | ~1.43 Å | nih.gov |

| S-N Bond Length | ~1.62 Å | nih.gov |

| S-C Bond Length | ~1.77 Å | mdpi.com |

| O-S-O Bond Angle | ~119-120° | mdpi.com |

| N-S-C Bond Angle | ~107-108° | nih.gov |

These values are based on typical data for structurally related sulfonamide compounds and provide an expectation for the structural parameters of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful approach to elucidate the intrinsic properties of 3-Amino-5-nitrobenzenesulfonamide.

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations, often employing methods like B3LYP with a 6-311G** basis set, are used to determine the optimized molecular geometry. These calculations provide precise bond lengths and angles, which are often in good agreement with experimental data where available. For instance, the carbon-carbon bond lengths within the aromatic ring are typically found to be around 1.39 Å, indicative of electron delocalization.

Quantum chemical parameters derived from DFT, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), serve as descriptors for the molecule's chemical behavior. The distribution of electron density, particularly around the oxygen atoms and the π-system, reveals regions of high chemical reactivity, identifying them as potential sites for electrophilic attack.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a chemist's perspective on the wavefunction, translating it into familiar terms of lone pairs and bonds. uni-muenchen.de This method involves transforming the atomic orbital basis set into natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and ultimately, natural bond orbitals (NBOs). wikipedia.org NBO analysis for this compound would detail the occupancy of these orbitals, ideally close to 2.000 for a stable Lewis structure. wikipedia.org Deviations from this ideal occupancy, particularly weak occupancies in antibonding orbitals, indicate delocalization effects within the molecule. wikipedia.org

Natural Population Analysis (NPA) complements NBO by providing the natural atomic charges and the populations of core, valence, and Rydberg orbitals on each atom. uni-muenchen.de This information is crucial for understanding the distribution of charge within the molecule and identifying reactive sites.

Non-Linear Optical (NLO) Properties Analysis

The non-linear optical (NLO) properties of materials are of significant interest for applications in optoelectronics and frequency conversion. For organic molecules like this compound, the presence of electron-donating (amino) and electron-withdrawing (nitro) groups attached to a π-conjugated system can lead to significant NLO effects. Computational studies, often using DFT, can predict the first hyperpolarizability (β), a measure of the second-order NLO response. For similar aromatic nitro compounds, these calculations have shown a correlation between the molecular structure and the magnitude of the NLO effect. The charge transfer between the donor and acceptor groups through the benzene (B151609) ring is a key factor influencing these properties.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic view of this compound, exploring its conformational flexibility and interactions with other molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to investigate its potential binding to biological targets, such as enzymes or receptors. These studies can help rationalize observed biological activities or guide the design of new derivatives with improved affinity. For instance, docking studies on similar sulfonamide derivatives have been used to understand their binding modes within the active sites of enzymes like carbonic anhydrases or to explore their potential as antimicrobial agents by targeting bacterial enzymes. The results of docking studies typically include a binding energy score and a detailed view of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the target protein.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and stability of a molecule over time. By simulating the atomic motions, MD can reveal the flexibility of the sulfonamide group and the rotational freedom around the C-S and C-N bonds. For a molecule like this compound, MD simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how its conformation is influenced by its surroundings. These simulations are also crucial for studying the stability of ligand-protein complexes identified through molecular docking. An MD simulation can assess whether the docked pose is stable over a period of nanoseconds, providing further confidence in the predicted binding mode.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in elucidating the structural requirements for the biological activity of this compound derivatives. These studies systematically modify the core structure and analyze the resulting changes in activity, providing a roadmap for designing more potent and selective compounds.

Research into related benzenesulfonamide (B165840) scaffolds has demonstrated the power of this approach. For instance, a study on triazinyl-substituted aminobenzenesulfonamide conjugates computationally predicted their inhibition constants (Kᵢ) against various human carbonic anhydrase (hCA) isoforms. The QSAR analysis revealed that specific amino acid substitutions on the triazine ring significantly influenced inhibitory activity. Notably, derivatives with glutamine, serine, threonine, and alanine substitutions exhibited promisingly low Kᵢ values against the tumor-associated hCA IX isoform. This highlights the importance of the nature and position of substituents in modulating the biological activity of the benzenesulfonamide core.

Similarly, investigations into other classes of compounds containing amino and nitro functionalities, such as amino/nitro-substituted 3-arylcoumarins, have computationally shown that the presence and position of the nitro group are often crucial for their observed biological effects, such as antibacterial activity. While direct QSAR studies on this compound derivatives are not extensively reported in publicly available literature, the principles derived from analogous structures provide a strong foundation for future research. The sulfonamide group, the amino group, and the nitro group all present opportunities for chemical modification. Computational models can predict how changes to these functional groups, such as altering the substitution pattern on the benzene ring or modifying the amino and nitro moieties, would impact interactions with biological targets.

Table 1: Illustrative Computational SAR Data for Benzenesulfonamide Derivatives

| Derivative Scaffold | Target | Key Structural Modifications | Predicted Activity (Illustrative) |

| Triazinyl-substituted aminobenzenesulfonamide | hCA IX | Disubstitution with Gln | Kᵢ similar to Acetazolamide |

| Triazinyl-substituted aminobenzenesulfonamide | hCA IX | Disubstitution with Ser | Low nanomolar Kᵢ |

| Triazinyl-substituted aminobenzenesulfonamide | hCA IX | Disubstitution with Ala | Low nanomolar Kᵢ |

Note: This table is illustrative and based on findings for related benzenesulfonamide structures due to the limited direct data on this compound derivatives.

In Silico Prediction of Pharmacokinetic Properties (ADMET) for Derivative Design

The journey of a drug from administration to its site of action and eventual elimination is governed by its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADMET prediction has become an indispensable tool for designing derivatives of lead compounds like this compound with favorable drug-like characteristics.

Computational models can predict a wide array of ADMET parameters. For instance, studies on various sulfonamide derivatives have utilized in silico tools to evaluate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on the molecular structure of the compound and are calculated using sophisticated algorithms and databases of known drug properties.

Table 2: Predicted ADMET Properties for Hypothetical this compound Derivatives

| Derivative Modification | Predicted Human Intestinal Absorption | Predicted Blood-Brain Barrier Penetration | Predicted CYP450 2D6 Inhibition | Predicted Oral Bioavailability |

| Core Structure | Good | Moderate | Non-inhibitor | High |

| Addition of a long alkyl chain | Moderate | High | Potential Inhibitor | Moderate |

| Introduction of a carboxylic acid group | High | Low | Non-inhibitor | High |

| Replacement of nitro with cyano group | Good | Moderate | Non-inhibitor | High |

Biological Activity and Molecular Mechanisms of Action

Enzyme Inhibition and Modulatory Mechanisms

The biological significance of 3-Amino-5-nitrobenzenesulfonamide is primarily understood through its role as an enzyme inhibitor. Its chemical structure, featuring a sulfonamide group, an amino group, and a nitro group on a benzene (B151609) ring, dictates its interactions with various enzyme active sites.

Carbonic Anhydrase (CA) Inhibition Mechanisms

Benzenesulfonamides containing a nitro group are recognized as potent inhibitors of carbonic anhydrases (CAs), a superfamily of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov This enzymatic activity is crucial for a multitude of physiological processes.

The primary mechanism of CA inhibition by sulfonamides involves the direct interaction of the sulfonamide moiety with the zinc ion (Zn²⁺) located at the core of the enzyme's active site. tandfonline.com The sulfonamide group (–SO₂NH₂) binds to the Zn²⁺ ion in its deprotonated, anionic form (–SO₂NH⁻). tandfonline.commdpi.com This binding occurs in a tetrahedral geometry, displacing the zinc-coordinated water molecule or hydroxide ion, which is essential for the catalytic cycle. mdpi.com This interaction effectively blocks the enzyme's ability to hydrate carbon dioxide, thus inhibiting its function. The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and the side chain of the active site residue Threonine 199.

Humans express 15 different isoforms of α-carbonic anhydrase, which vary in their tissue distribution and cellular location. nih.gov A significant challenge in the development of CA inhibitors is achieving selectivity for a specific isoform associated with a pathology, while avoiding inhibition of ubiquitous isoforms like CA I and CA II, which can lead to side effects. unipi.it

Nitro-containing benzenesulfonamides have demonstrated notable selectivity, particularly for tumor-associated isoforms CA IX and XII, which are overexpressed in hypoxic cancers. nih.govacs.org Studies on a series of 2-substituted-5-nitro-benzenesulfonamides have shown that these compounds are generally ineffective inhibitors of the cytosolic isoform CA I, show moderate to strong inhibition of the physiologically prevalent CA II, and act as potent inhibitors of the tumor-associated CA IX and XII. nih.govacs.org This selectivity arises from specific interactions between the inhibitor's structure and the unique amino acid residues that line the active site cavities of the different isoforms. nih.govnih.gov For instance, molecular modeling and X-ray crystallography have revealed that substitutions on the benzenesulfonamide (B165840) ring can exploit differences in the active site entrance between isoforms, leading to preferential binding. nih.govacs.org Some of these compounds have achieved selectivity ratios for CA IX/XII over CA II of up to 1395. nih.govdrugbank.com

Table 1: Inhibition Data of Selected 5-Nitrobenzenesulfonamide Derivatives against Human (h) Carbonic Anhydrase Isoforms

| Compound | hCA I (K_I in nM) | hCA II (K_I in nM) | hCA IX (K_I in nM) | hCA XII (K_I in nM) |

|---|---|---|---|---|

| 2-Chloro-5-nitro-benzenesulfonamide | >10000 | 8.8 | 30.5 | 5.4 |

| 2-(Morpholin-4-yl)-5-nitro-benzenesulfonamide | 8511 | 38.5 | 15.4 | 10.1 |

| 2-(Piperazin-1-yl)-5-nitro-benzenesulfonamide | 9750 | 25.4 | 12.3 | 8.9 |

| 2-(4-Methylpiperazin-1-yl)-5-nitro-benzenesulfonamide | 7540 | 15.6 | 10.5 | 7.5 |

Data sourced from D'Ambrosio et al. (2008). K_I represents the inhibition constant.

Folic Acid Synthesis Pathway Interference in Microorganisms

The sulfonamide class of compounds, including benzenesulfonamides, are well-established antibacterial agents that function by interfering with the folic acid (folate) synthesis pathway in microorganisms. wikipedia.orgmicrobenotes.com Bacteria must synthesize folate de novo, as they cannot uptake it from the environment, making this pathway an excellent target for selective toxicity. wikipedia.orgnih.gov

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). wikipedia.orgnih.gov This enzyme catalyzes a crucial step in the folate pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate. nih.govresearchgate.net Due to their structural similarity to the natural substrate PABA, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of dihydropteroate. microbenotes.comnih.gov This blockage disrupts the entire pathway, leading to a deficiency in tetrahydrofolate, the active form of folic acid. Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. researchgate.net By inhibiting its production, sulfonamides prevent bacterial cell division and growth, exerting a bacteriostatic effect. wikipedia.orgmicrobenotes.com

Metallo-β-Lactamase (MβL) Inhibition

Metallo-β-lactamases (MβLs) are a class of zinc-dependent enzymes produced by some bacteria that confer resistance to β-lactam antibiotics, including the potent carbapenems. nih.govnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The active site of MBLs contains one or two zinc ions that are crucial for catalysis. nih.gov While various compounds are being investigated as MBL inhibitors, there is currently no scientific literature available to suggest that this compound or other sulfonamides act as inhibitors of this enzyme class. The development of MBL inhibitors has largely focused on molecules with different zinc-binding functionalities, such as those containing thiol, carboxylate, or boronic acid groups.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine to terminate synaptic transmission. The inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease, by increasing acetylcholine levels in the brain. mdpi.com The active site of AChE is a narrow gorge containing a catalytic anionic site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. mdpi.com

The sulfonamide functional group has been incorporated into various molecular scaffolds to develop potent AChE inhibitors. Studies on diverse sulfonamide derivatives have demonstrated significant inhibitory activity. For example, a series of mono- and di-sulfonamide derivatives were synthesized and evaluated for their AChE inhibitory effects. nih.gov Similarly, sulfonamides derived from dopamine-related compounds have been shown to be effective AChE inhibitors, with some exhibiting inhibition constants (Kᵢ) in the nanomolar range. nih.gov These findings suggest that the sulfonamide moiety can be a valuable component in the design of novel AChE inhibitors. The mechanism often involves the inhibitor binding to either the CAS, the PAS, or both sites simultaneously, thereby blocking the entry or hydrolysis of acetylcholine. mdpi.com

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Representative Sulfonamide Derivatives

| Compound Class | Specific Derivative Example | AChE Inhibition (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Mono-sulfonamide | Compound M1 | IC₅₀ = 42.09 µg/mL | nih.gov |

| Phenolic sulfonamide | Compound 13 | Kᵢ = 33.04 ± 4.3 nM | nih.gov |

| Phenolic sulfonamide | Compound 14 | Kᵢ = 131.68 ± 8.8 nM | nih.gov |

| Biguanide-sulfonamide | Compound 3 | BChE IC₅₀ = 28.4 µM | tandfonline.com |

This table presents data for sulfonamide derivatives structurally related to this compound to illustrate the potential activity of the chemical class.

Lipoxygenase (LOX) Inhibition, e.g., 12-LOX

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory lipid mediators like leukotrienes and hydroxyeicosatetraenoic acids (HETEs). nih.govmdpi.com These molecules are involved in various inflammatory diseases, making LOX enzymes attractive therapeutic targets. mdpi.com Platelet-type 12-lipoxygenase (12-LOX), in particular, has been implicated in cancer, skin diseases, and diabetes. nih.gov

The aminobenzenesulfonamide scaffold has proven to be a promising starting point for the development of potent LOX inhibitors. Research has led to the identification of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as highly potent and selective inhibitors of 12-LOX. nih.gov Optimization of this scaffold has yielded compounds with nanomolar potency against 12-LOX and high selectivity over other related enzymes like cyclooxygenases. nih.gov Furthermore, other studies have successfully synthesized new sulfonamide derivatives from p-aminobenzoic acid that exhibit good lipoxygenase inhibitory activities. nih.gov

Table 2: Lipoxygenase (LOX) Inhibitory Activity of Representative Sulfonamide Derivatives

| Compound Class | Specific Derivative Example | Target Enzyme | LOX Inhibition (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-(toluene-4-sulfonylamino)-benzoic acid derivative | Compound 4m | Lipoxygenase | 15.8 ± 0.57 µM | nih.gov |

| 4-(toluene-4-sulfonylamino)-benzoic acid derivative | Compound 4g | Lipoxygenase | 42.3 ± 0.93 µM | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative | Compound 35 | 12-LOX | 40 nM | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative | Compound 36 | 12-LOX | 30 nM | nih.gov |

This table presents data for sulfonamide derivatives structurally related to this compound to illustrate the potential activity of the chemical class.

Broader Biological Modulatory Effects (Mechanistic Focus)

Antioxidant Activity and Free Radical Scavenging Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. rsc.org Antioxidants counteract this damage by scavenging free radicals. rsc.org The primary mechanisms of action for chemical antioxidants include hydrogen atom transfer (HAT) and single electron transfer (SET). research-nexus.net

The aminobenzenesulfonamide structure is featured in compounds that exhibit significant antioxidant and free radical scavenging properties. The presence of amino (-NH₂) and hydroxyl (-OH) groups on an aromatic ring can be particularly effective at trapping free radicals. research-nexus.net Studies on various sulfonamide derivatives have demonstrated their capacity to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govnih.gov For instance, sulfonamide derivatives of gallic acid have shown antioxidant activities comparable to the parent molecule. mdpi.com The mechanism involves the donation of a hydrogen atom or an electron from the antioxidant molecule to the free radical, thereby neutralizing it and preventing it from causing cellular damage. rsc.org

Table 3: Antioxidant Activity of Representative Sulfonamide Derivatives

| Compound Class | Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Mono-sulfonamide (Compound M1) | DPPH Radical Scavenging | 9.94 µg/mL | nih.gov |

| 3,4,5-Trihydroxybenzenesulfonamide (3,4,5-THBS) | DPPH Radical Scavenging | ~27 µM | mdpi.com |

| Phenolic sulfonamides (Compounds 13-16) | Linoleic Acid Peroxidation Inhibition | ~75-85% inhibition at 10 µg/mL | nih.gov |

This table presents data for sulfonamide derivatives structurally related to this compound to illustrate the potential activity of the chemical class.

Cell Cycle Modulation Mechanisms, e.g., Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs), which are serine/threonine protein kinases. acs.orgresearchgate.net Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the inhibition of CDKs has become a major strategy in cancer therapy. acs.org

Recent research has highlighted the potential of sulfonamide-containing molecules as potent CDK inhibitors. acs.orgnih.gov Based on the structure of BAY1143572, a selective CDK9 inhibitor that entered clinical trials, a series of novel sulfonamide derivatives were designed and synthesized. One such derivative, compound L18, was identified as a highly potent and selective CDK9 inhibitor with an IC₅₀ of 3.8 nM. acs.org The mechanism of action for these compounds involves the significant downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes like c-Myc, which leads to the induction of apoptosis (programmed cell death) in tumor cells. acs.org

Other studies have focused on developing 2-thiouracil-5-sulfonamide derivatives as inhibitors of CDK2A. The most active of these compounds induced cell growth arrest at various phases of the cell cycle (G1/S, S, or G2/M) and stimulated apoptosis in cancer cell lines. nih.gov This effect was partly achieved by enhancing the expression of natural cell cycle inhibitors p21 and p27. nih.gov These findings underscore the utility of the sulfonamide scaffold in designing targeted anticancer agents that function by modulating the cell cycle.

Table 4: Cyclin-Dependent Kinase (CDK) Inhibitory Activity of Representative Sulfonamide Derivatives | Compound Class | Specific Derivative Example | Target Enzyme | CDK Inhibition (IC₅₀) | Reference | | :--- | :--- | :--- | :--- | | Sulfonamide derivative | Compound L18 | CDK9 | 3.8 nM | acs.org | | 2-Thiouracil-5-sulfonamide | Compound 6e | CDK2A | 0.09 µM | nih.gov | | 2-Thiouracil-5-sulfonamide | Compound 7b | CDK2A | 0.11 µM | nih.gov | | 2-Arylaminopurine derivative | O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | CDK2 | 0.21 µM | nih.gov | This table presents data for sulfonamide derivatives structurally related to this compound to illustrate the potential activity of the chemical class.

Target Identification and Validation Methodologies

Identifying the specific molecular target of a bioactive small molecule is fundamental to drug discovery and understanding its mechanism of action. nih.govdanaher.com The process involves two main stages: target identification and target validation.

Target Identification strategies can be broadly categorized into two types:

Target-Based Discovery (Reverse Chemical Genetics): This approach begins with a hypothesis about a specific protein's involvement in a disease. nih.gov A biochemical assay is developed for this validated target, which is then used to screen libraries of small molecules to find a compound that modulates its activity. nih.govbiotech-pack.com

Phenotype-Based Discovery (Forward Chemical Genetics): This method starts by screening small molecules in cell-based or whole-organism models to find a compound that produces a desired physiological effect or phenotype. nih.govbiotech-pack.com Subsequent studies are then required to identify the specific molecular target responsible for this observed effect. broadinstitute.org

Several techniques are employed for target identification:

Biochemical Methods: These involve direct approaches like affinity chromatography and activity-based protein profiling (ABPP), where a modified version of the small molecule is used as a "probe" to capture its binding partners from a cell lysate. biotech-pack.commdpi.com

Genetic and Genomic Methods: These techniques leverage genetic manipulations to identify targets. For example, screening with RNA interference (RNAi) or CRISPR-Cas9 libraries can identify genes whose knockdown or knockout mimics the effect of the small molecule, suggesting the gene product is the target. nih.govnih.gov

Computational Methods: In-silico approaches use algorithms to predict potential targets based on the chemical structure of the small molecule, its similarity to known drugs, or by analyzing biological networks. broadinstitute.orgnih.gov

Target Validation is the critical process of confirming that modulating the identified target will have the desired therapeutic effect in a disease context. danaher.comucl.ac.uk This involves a series of experiments to demonstrate the target's relevance and "druggability." ucl.ac.uk Key validation methodologies include:

Druggability Assessment: This evaluates whether a target, often a protein, has structural features (like a well-defined binding pocket) that are amenable to being bound by a small molecule drug. This is often assessed using X-ray crystallography. ucl.ac.uk

Genetic Assessment: This uses techniques like gene knockout in animal models or analysis of human genetic data to confirm that altering the target gene's function leads to a therapeutic outcome. ucl.ac.uk

Pharmacological Validation: This involves using a tool compound (a selective modulator of the target) in cellular or animal models of the disease to demonstrate that engaging the target produces the expected therapeutic effect. danaher.com

Assayability Assessment: This confirms that the target's activity can be reliably measured in a high-throughput screening format, which is essential for discovering and optimizing drug candidates. ucl.ac.uk

Localization Studies within Cellular Systems using Advanced Imaging Techniques

No published research is currently available that specifically investigates the intracellular localization of this compound using advanced imaging techniques.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-Amino-5-nitrobenzenesulfonamide, and how can reaction conditions be controlled to minimize side products?

Methodological Answer:

- Synthetic Pathways : Begin with sulfonation of nitrobenzene derivatives, followed by amination. For example, use chlorosulfonic acid to introduce the sulfonyl group, then substitute the chloride with ammonia under controlled pH (e.g., ammonium hydroxide) to form the sulfonamide .

- Optimization : Monitor temperature (typically 150°C for sulfonation) and stoichiometry (excess amine to ensure complete substitution). Purify intermediates via recrystallization or column chromatography to remove unreacted starting materials.

- Key Parameters : Reaction time (2–4 hours for sulfonation), inert atmosphere (N₂ or Ar) to prevent oxidation of amino groups, and solvent choice (e.g., dichloromethane for solubility).

Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the positions of amino (-NH₂) and nitro (-NO₂) groups. Compare chemical shifts with analogous sulfonamides (e.g., 5-Amino-2-methylbenzenesulfonamide δH ~6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₇N₃O₄S, expected m/z 218.02).

- Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., S=O at ~1350 cm⁻¹, N-H at ~3300 cm⁻¹) .

How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor degradation via HPLC or TLC .

- Critical Factors : Nitro groups may hydrolyze under acidic conditions; store in airtight, dark containers at –20°C for long-term stability.

Advanced Research Questions

What computational strategies can predict the reactivity of 3-Amino-5-nenzoesulfonamide in electrophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair may direct electrophiles to the para position relative to the sulfonamide group.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .

How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

- Data Triangulation : Compare results across assays (e.g., antimicrobial vs. anticancer studies). For instance, 5-Amino-2-methylbenzenesulfonamide showed variable MIC values against E. coli depending on solvent polarity .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., carbonic anhydrase) to isolate target interactions from off-target effects .

What strategies improve regioselectivity when introducing substituents to this compound?

Methodological Answer:

- Protecting Groups : Temporarily block the amino group with acetyl or tert-butoxycarbonyl (Boc) to direct nitro group reduction or sulfonamide modifications .

- Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, enabling directed functionalization .

How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

- Solvent Alternatives : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.

- Catalytic Methods : Employ heterogeneous catalysts (e.g., zeolites) to reduce waste and improve atom economy .

Contradiction Analysis & Mechanistic Studies

Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

Methodological Answer:

- Root Cause Analysis : Differences in crystal packing (polymorphism) or residual impurities from synthesis. Use X-ray crystallography to compare lattice structures .

- Mitigation : Standardize purification protocols (e.g., repeated recrystallization from ethanol/water mixtures) .

What mechanistic insights explain the compound’s variable reactivity in Suzuki-Miyaura couplings?

Methodological Answer:

- Kinetic Profiling : Track reaction progress via in situ NMR to identify intermediates. For example, steric hindrance from the sulfonamide group may slow transmetalation steps.

- Ligand Screening : Test Pd catalysts with bulky ligands (e.g., SPhos) to enhance coupling efficiency .

Tables of Key Data

Table 1: Comparative Reactivity of Sulfonamide Derivatives

| Compound | Nitro Reduction Potential (V) | Solubility in DMSO (mg/mL) | Reference |

|---|---|---|---|

| This compound | –0.45 | 12.3 | |

| 5-Amino-2-methylbenzenesulfonamide | –0.38 | 18.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.